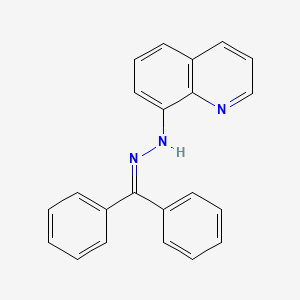

diphenylmethanone N-(8-quinolinyl)hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diphenylmethanone N-(8-quinolinyl)hydrazone is a chemical compound with the molecular formula C22H17N3 . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of hydrazones, which includes diphenylmethanone N-(8-quinolinyl)hydrazone, can be achieved by combining suitable aldehydes with hydrazides . Various methods for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .Molecular Structure Analysis

The molecular structure of diphenylmethanone N-(8-quinolinyl)hydrazone can be determined using various spectroscopic techniques . These techniques can provide information about the compound’s molecular weight, density, and other physical properties .Chemical Reactions Analysis

The chemical reactions involving diphenylmethanone N-(8-quinolinyl)hydrazone can be analyzed using various techniques . These techniques can provide insights into the compound’s reactivity, stability, and other chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of diphenylmethanone N-(8-quinolinyl)hydrazone can be analyzed using various techniques . These techniques can provide information about the compound’s melting point, boiling point, density, and other properties .Scientific Research Applications

Synthetic Chemistry Methodologies

Research has demonstrated the utility of related compounds in synthetic chemistry, particularly in the synthesis of complex heterocyclic compounds. For example, derivatives of diphenylmethanone N-(8-quinolinyl)hydrazone have been used in the formation of pyrazolo[3,4-b]quinolines through condensation reactions, highlighting their role in constructing pharmacologically relevant scaffolds (Kumara et al., 2016). Additionally, the synthesis of pyrazino-fused carbazoles from quinolines showcases the versatility of these compounds in accessing diverse heterocyclic architectures, which could be pivotal in drug discovery and material science (Lassagne et al., 2018).

Structural Analysis

Structural analysis of these compounds provides insights into their molecular configurations and the potential for further chemical modifications. For instance, the crystal structure analysis of 2,6-dimethoxycyclohexa-2,5-diene-1,4-dione 1-[2-(quinolin-8-yl)hydrazone] has contributed to the understanding of its structural features and potential reactivity patterns (Kachi‐Terajima et al., 2022).

Biological Activity Evaluation

Several studies have explored the biological activities of diphenylmethanone N-(8-quinolinyl)hydrazone derivatives, particularly their potential as anticancer agents. For example, derivatives have been evaluated for their antitumor activity, with some compounds displaying promising results against various cancer cell lines (El‐Helw & Hashem, 2020). This highlights the potential therapeutic applications of these compounds in oncology.

Material Science

In material science, the complexation reactions of related hydrazones with metals have been studied for the development of sensitive and selective methods for the determination of trace metals, demonstrating the utility of these compounds in analytical chemistry and environmental monitoring (Ishii et al., 1991).

Future Directions

The future directions for research on diphenylmethanone N-(8-quinolinyl)hydrazone and similar compounds could involve further exploration of their biological activities . This could include studies on their potential as therapeutic agents, as well as investigations into their physical and chemical properties .

properties

IUPAC Name |

N-(benzhydrylideneamino)quinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3/c1-3-9-17(10-4-1)21(18-11-5-2-6-12-18)25-24-20-15-7-13-19-14-8-16-23-22(19)20/h1-16,24H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEOHDFZEUNZEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

diphenylmethanone N-(8-quinolinyl)hydrazone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2995662.png)

![1,3-Dimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2995664.png)

![2-Chloro-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide](/img/structure/B2995669.png)

![3-methyl-6-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2995681.png)